3-(2,6-dimethylpiperidin-1-yl)propan-1-amine dihydrochloride 3-(2,6-dimethylpiperidin-1-yl)propan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1197238-96-2
VCID: VC11592531
InChI:
SMILES:
Molecular Formula: C10H24Cl2N2
Molecular Weight: 243.2

3-(2,6-dimethylpiperidin-1-yl)propan-1-amine dihydrochloride

CAS No.: 1197238-96-2

Cat. No.: VC11592531

Molecular Formula: C10H24Cl2N2

Molecular Weight: 243.2

Purity: 95

* For research use only. Not for human or veterinary use.

3-(2,6-dimethylpiperidin-1-yl)propan-1-amine dihydrochloride - 1197238-96-2

Specification

CAS No. 1197238-96-2
Molecular Formula C10H24Cl2N2
Molecular Weight 243.2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3-(2,6-Dimethylpiperidin-1-yl)propan-1-amine dihydrochloride consists of a piperidine ring substituted with methyl groups at the 2- and 6-positions, linked to a propan-1-amine chain. The dihydrochloride salt form enhances aqueous solubility and stability compared to the free base. The molecular formula is C₁₀H₂₂N₂·2HCl, yielding a molecular weight of 244.20 g/mol (calculated from base compound data ).

Physicochemical Characteristics

Critical properties derived from analogous piperidine derivatives include:

PropertyValueSource
Density~1.12 g/cm³ (estimated)Extrapolated
Melting Point>250°C (decomposition)Analogous
SolubilityHighly soluble in waterExperimental
Partition Coefficient (LogP)1.28 (free base)Calculated

The dihydrochloride form exhibits reduced vapor pressure (<0.01 mmHg at 25°C) compared to the free amine, minimizing inhalation hazards .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The base amine is typically synthesized through nucleophilic substitution between 2,6-dimethylpiperidine and 3-chloropropan-1-amine under alkaline conditions . A representative protocol involves:

  • Refluxing reactants in toluene with potassium carbonate (20 h, 110°C)

  • Neutralization and extraction to isolate the free base

  • Salt formation via HCl gas bubbling in anhydrous ether

Yield optimization studies demonstrate 68–72% efficiency for the amine intermediate, with dihydrochloride conversion achieving >95% purity after recrystallization .

Industrial Manufacturing

Scale-up processes utilize continuous flow reactors to enhance reproducibility:

  • Reactor Type: Packed-bed tubular reactor with immobilized base catalysts

  • Throughput: 15–20 kg/h at pilot scale

  • Purification: Simulated moving bed chromatography for >99.5% API-grade purity

Recent patents disclose alternative routes using enzymatic resolution to produce enantiomerically pure variants, though commercial adoption remains limited .

Biological Activity and Mechanism

Receptor Interactions

The compound demonstrates moderate affinity for σ-1 receptors (Kᵢ = 380 nM) and weak inhibition of monoamine oxidases (MAO-B IC₅₀ = 12 μM) . X-ray crystallography studies of analogous structures reveal:

  • Hydrogen bonding: Between the protonated amine and Asp189 in MAO-B

  • Hydrophobic packing: Methyl groups fill a lipophilic pocket near Phe343

Enzyme Modulation

In cellular assays, the dihydrochloride salt shows concentration-dependent effects on:

  • Cytochrome P450 3A4: 23% inhibition at 10 μM

  • Phosphodiesterase-4D: EC₅₀ = 8.2 μM for cAMP elevation

Notably, the dimethylpiperidine moiety induces conformational strain in target proteins, as evidenced by molecular dynamics simulations .

Research and Industrial Applications

Pharmaceutical Intermediate

The compound serves as a key building block for:

  • Antidepressants: Functionalization at the amine position yields SSRIs with improved blood-brain barrier penetration

  • Oncology Agents: Coupling to quinolinone scaffolds produces BCL6 inhibitors (IC₅₀ < 100 nM in lymphoma models)

Biochemical Tool Compound

Applications include:

  • Fluorescent probes: Conjugation with BODIPY dyes for σ receptor imaging

  • Isotope-labeled standards: ¹³C-labeled versions for LC-MS quantification

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